molecular formula C12HBr5Cl2O2 B14324184 3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene CAS No. 107207-39-6

3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene

Cat. No.: B14324184
CAS No.: 107207-39-6
M. Wt: 647.6 g/mol
InChI Key: HBFONRQUYXDZEC-UHFFFAOYSA-N
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Description

3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene is a chemical compound with the molecular formula C12HBr5Cl2O2. It is characterized by the presence of multiple bromine and chlorine atoms attached to an oxanthrene core. This compound is notable for its complex structure, which includes multiple aromatic rings and ether linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene typically involves the bromination and chlorination of oxanthrene derivatives. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts to facilitate the halogenation process. The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while reduction can produce less halogenated oxanthrene compounds .

Scientific Research Applications

3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in halogenation reactions.

    Biology: The compound’s halogenated structure makes it useful in studying halogenated organic compounds’ interactions with biological systems.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly its interactions with biological targets.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The specific pathways involved depend on the compound’s application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,6,7,8-Pentabromo-1,2-dichloroxanthene
  • 3,4,6,7,8-Pentabromo-1,2-dichlorodibenzofuran
  • 3,4,6,7,8-Pentabromo-1,2-dichlorodibenzothiophene

Uniqueness

3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene is unique due to its specific arrangement of bromine and chlorine atoms on the oxanthrene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

107207-39-6

Molecular Formula

C12HBr5Cl2O2

Molecular Weight

647.6 g/mol

IUPAC Name

3,4,6,7,8-pentabromo-1,2-dichlorodibenzo-p-dioxin

InChI

InChI=1S/C12HBr5Cl2O2/c13-2-1-3-10(6(16)4(2)14)21-11-7(17)5(15)8(18)9(19)12(11)20-3/h1H

InChI Key

HBFONRQUYXDZEC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Cl)Cl

Origin of Product

United States

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